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Compound of Interest

(1S,25)-(-)-1,2-
Diphenylethylenediamine

Cat. No.: B141577

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern
asymmetric synthesis. Its rigid C2-symmetric scaffold has proven invaluable as a chiral ligand
and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric
transfer hydrogenation and Michael additions. This technical guide provides an in-depth
analysis of its structural properties, offering a valuable resource for researchers leveraging this
critical molecule in catalyst design and drug development.

Core Structural and Physical Properties

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a white to light yellow crystalline powder. A
summary of its key physical and chemical properties is provided in the table below.
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Property Value

Molecular Formula C14H16N2

Molecular Weight 212.29 g/mol [1]

CAS Number 29841-69-8[1]

Melting Point 83-85 °C

Optical Rotation [0]20/D -102°, ¢ = 1 in ethanol
Appearance White to light yellow crystalline powder

Crystallographic Data

The three-dimensional arrangement of atoms in (1S,2S)-(-)-1,2-Diphenylethylenediamine has
been determined by single-crystal X-ray diffraction. The data presented here is based on the
crystal structure of its enantiomer, (1R,2R)-(+)-1,2-Diphenylethylenediamine (CCDC 209946),
as the bond lengths, bond angles, and the magnitude of torsion angles are identical.

Table 1. Selected Bond Lengths

Atom 1 Atom 2 Bond Length (A)
Ci C2 1.525
C1 N1 1.470
C2 N2 1.471
C1 C3 1.512
C2 C9 1.511

Table 2: Selected Bond Angles
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
N1 C1l C2 110.8
N2 Cc2 C1 110.7
C3 Cl Cc2 1134
C9 Cc2 C1l 113.5
N1 Ci1 C3 111.1
N2 Cc2 C9 111.0

Table 3: Selected Torsion Angles

Torsion Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)

N1 C1 Cc2 N2 -68.5
C3 C1 Cc2 C9 -63.9
N1 C1 C2 C9 171.3
C3 C1 Cc2 N2 176.3

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and quality control of (1S,2S)-

(-)-1,2-Diphenylethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):

e 07.35-7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex

multiplet in the aromatic region.

e 0 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a

singlet.
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e 0 1.85 (s, 4H, NH2): The four protons of the two primary amine groups appear as a broad

singlet. The chemical shift of these protons can vary with concentration and solvent.

13C NMR (100 MHz, CDCIs):

0 143.5 (Ar-C): Quaternary aromatic carbons.

0 128.4 (Ar-CH): Aromatic methine carbons.

0 127.2 (Ar-CH): Aromatic methine carbons.

0 127.0 (Ar-CH): Aromatic methine carbons.

Infrared (IR) Spectroscopy

0 60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

Wavenumber (cm—?) Intensity Assignment

3380 - 3280 Medium, Broad N-H stretch (primary amine)
3060 - 3020 Medium C-H stretch (aromatic)
2920 - 2850 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Medium to Strong C=C stretch (aromatic ring)
1590 Medium N-H bend (primary amine)
750, 695 Strong C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry

Electron lonization (EI) Mass Spectrum:

e Molecular lon (M*): m/z = 212
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e Base Peak: m/z = 106 ([CeHsCHNHz]*) - This fragment arises from the characteristic
benzylic cleavage.

e Other Key Fragments: m/z = 105 ([CeHsCH2]*), m/z = 77 ([CeHs]*)

Experimental Protocols
NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural confirmation.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of (1S,2S)-(-)-1,2-
Diphenylethylenediamine in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

e Instrument: A 400 MHz (or higher field) NMR spectrometer.
e 1H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
o Spectral Width: 16 ppm
e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024

o Relaxation Delay: 2.0 s
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o Acquisition Time: 1.5 s

o Spectral Width: 220 ppm

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS
signal at 0.00 ppm.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure.
Methodology:

o Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.qg.,
ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation
of the solvent at room temperature is a common method for growing single crystals suitable
for X-ray diffraction.

o Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3
mm in all dimensions) and mount it on a goniometer head.

o Data Collection:

o Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka, A = 0.71073 A) and a detector.

o Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to
minimize thermal vibrations.

o Data Collection Strategy: A series of frames are collected over a range of crystal
orientations (e.g., using w-scans).

e Structure Solution and Refinement:
o The collected diffraction data is processed to yield a set of structure factors.

o The structure is solved using direct methods or Patterson methods.
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o The atomic positions and thermal parameters are refined using full-matrix least-squares
on F2.

Signaling Pathways and Experimental Workflows

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a key component in many catalytic systems. One
of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN,
which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of
ketones and imines.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric
transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.

[RuClz(arene)]2 + (S,S)-TsDPEN
Product Release,
+i-PrOH, - Acetone

Ru-H (18e7) Chiral Alcohol (P)

——————————————————————— [Ru...P-H]

Hydride Transfer
[Ru-H...S] Transition State

i-PrOH

Acetone

Ketone (S)

Click to download full resolution via product page

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Catalyst Screening

The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an
asymmetric reaction is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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